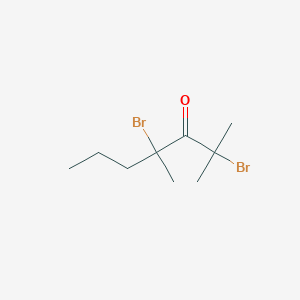
2,4-Dibromo-2,4-dimethylheptan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-2,4-dimethylheptan-3-one is an organic compound characterized by the presence of two bromine atoms and two methyl groups attached to a heptanone backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dibromo-2,4-dimethylheptan-3-one can be synthesized through the bromination of 2,4-dimethylheptan-3-one. The reaction typically involves the use of bromine or other brominating agents such as oxalyl bromide in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,4-Dibromo-2,4-dimethylheptan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 2,4-dimethylheptan-3-one.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives such as 2,4-dimethylheptan-3-one derivatives.
Reduction: Formation of 2,4-dimethylheptan-3-one.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
2,4-Dibromo-2,4-dimethylheptan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-dibromo-2,4-dimethylheptan-3-one involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The compound can also undergo redox reactions, where it acts as an oxidizing or reducing agent depending on the reaction conditions .
類似化合物との比較
Similar Compounds
- 2,4-Dibromo-2,4-dimethyl-3-pentanone
- 2,4-Dibromo-2,4-dimethylhexan-3-one
- 2,4-Dibromo-2,4-dimethylbutan-3-one
Uniqueness
2,4-Dibromo-2,4-dimethylheptan-3-one is unique due to its specific heptanone backbone, which imparts distinct chemical properties and reactivity compared to its shorter-chain analogs.
特性
CAS番号 |
56829-63-1 |
|---|---|
分子式 |
C9H16Br2O |
分子量 |
300.03 g/mol |
IUPAC名 |
2,4-dibromo-2,4-dimethylheptan-3-one |
InChI |
InChI=1S/C9H16Br2O/c1-5-6-9(4,11)7(12)8(2,3)10/h5-6H2,1-4H3 |
InChIキー |
VQPIFADLMILTMX-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C(=O)C(C)(C)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


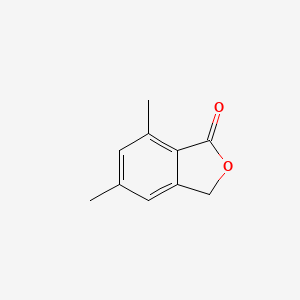
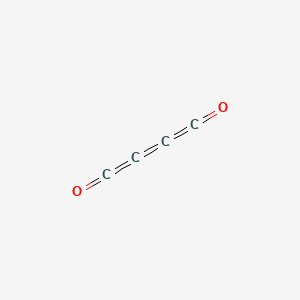

![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)

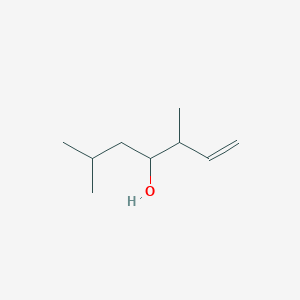
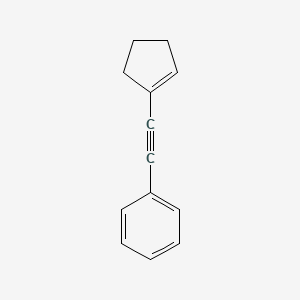
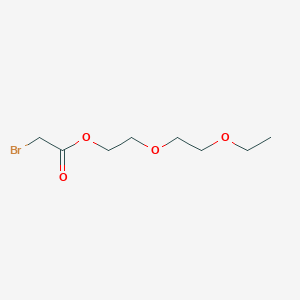
![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)
![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)

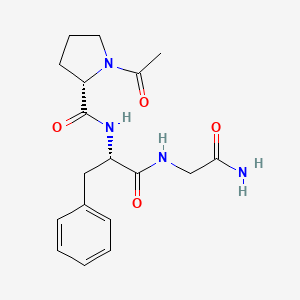
![2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14642441.png)
